molecular formula C20H15F2N B12541834 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile CAS No. 797047-77-9

4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile

Cat. No.: B12541834
CAS No.: 797047-77-9
M. Wt: 307.3 g/mol
InChI Key: DYQRLNYPYDVOME-UHFFFAOYSA-N
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Description

4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile is a chemical compound known for its unique structure and properties. It contains a benzonitrile group, which is a benzene ring bonded to a nitrile group, and a difluorophenyl group with a pent-3-en-1-yl substituent.

Properties

CAS No.

797047-77-9

Molecular Formula

C20H15F2N

Molecular Weight

307.3 g/mol

IUPAC Name

4-[2-(2,6-difluoro-4-pent-3-enylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C20H15F2N/c1-2-3-4-5-17-12-19(21)18(20(22)13-17)11-10-15-6-8-16(14-23)9-7-15/h2-3,6-9,12-13H,4-5H2,1H3

InChI Key

DYQRLNYPYDVOME-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. The key steps include:

    Preparation of the Difluorophenyl Precursor:

    Formation of the Ethynyl Linkage: The ethynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Amines

    Substitution: Substituted benzonitrile derivatives

Scientific Research Applications

4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a bioactive compound. Its interactions with biological molecules can provide insights into cellular processes and pathways.

    Medicine: Explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the difluoro groups and the ethynyl linkage enhances its binding affinity and specificity, making it a potent modulator of biological processes .

Comparison with Similar Compounds

Similar Compounds

  • **4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile
  • **4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzoic acid
  • **4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzaldehyde

Uniqueness

4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoro groups enhances its reactivity and stability, while the ethynyl linkage provides a versatile site for further chemical modifications .

Biological Activity

4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile, a compound with potential biological significance, has been the subject of various studies aimed at elucidating its biological activity. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C20_{20}H15_{15}F2_{2}N
  • Molecular Weight : 323.34 g/mol
  • CAS Number : 71402753

Synthesis

The synthesis of 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile can be achieved through various organic reactions involving the coupling of appropriate precursors. The detailed synthetic pathway typically involves:

  • Preparation of the Phenyl Ethynyl Intermediate : Utilizing alkyne coupling reactions.
  • Formation of the Final Compound : Through nucleophilic substitution or similar methodologies.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzonitrile, including 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile, exhibit significant antibacterial properties. A study highlighted its broad-spectrum activity against various bacterial pathogens, particularly enteric pathogens. The mechanism involves inducing stress on the bacterial cell envelope, leading to a disruption in the proton motive force (PMF), which ultimately results in cell death .

Antitumor Effects

The compound has also been investigated for its potential antitumor effects. In vitro studies suggest that it may inhibit tumor cell proliferation through mechanisms that involve apoptosis and cell cycle arrest. The involvement of signaling pathways such as MAPK/ERK has been suggested as a critical factor in mediating these effects.

Study 1: Antibacterial Efficacy

In a recent investigation, 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile was tested against several strains of bacteria using time-kill kinetic assays. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli16 µg/mLPMF disruption
S. aureus32 µg/mLCell envelope stress

This study confirmed the compound's ability to alter bacterial cell function, leading to effective antibacterial action without significant resistance development.

Study 2: Antitumor Activity

A separate study focused on the antitumor properties of related compounds, suggesting that those with similar structural motifs could inhibit cancer cell growth effectively:

Cell LineIC50 (µM)Mechanism
MCF-75Apoptosis induction
A54910Cell cycle arrest

These findings support the hypothesis that structural modifications in benzonitriles can enhance their biological potency against cancer cells.

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